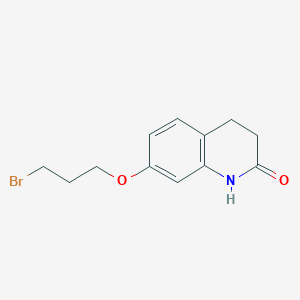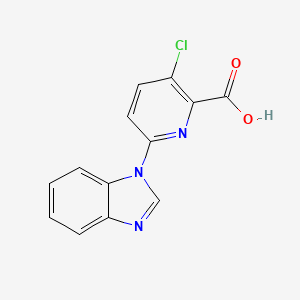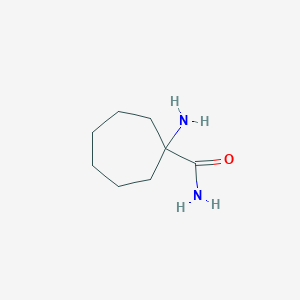
7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one
概要
説明
The compound “7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one” is a derivative of quinolinone, which is a class of organic compounds with a quinoline backbone . The “3,4-dihydro-” prefix indicates that the quinoline ring system has been reduced at the 3 and 4 positions . The “7-(3-bromopropoxy)-” part suggests that a bromopropoxy group is attached to the 7 position of the quinolinone .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinolinone structure, with a bromopropoxy group attached at the 7 position . The bromopropoxy group would likely add significant polarity to the molecule .科学的研究の応用
Synthesis and Medicinal Chemistry
7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one and its derivatives have been extensively studied for their roles in medicinal chemistry. A key application is in the synthesis of various pharmacologically active compounds. For instance, 7-Hydroxyquinolin-2(1H)-one, closely related to the compound , is a crucial intermediate in the synthesis of brexpiprazole, an antipsychotic drug used for schizophrenia and major depressive disorder treatment (T. Reddy et al., 2018). Additionally, 3,4-Dihydroquinolin-2(1H)-ones are noted for their potential biological and pharmacological significance, as they can serve as templates for synthesizing enantiomerically pure compounds under mild conditions (M. Harmata & Xuechuan Hong, 2007).
Photolabile Protecting Groups
Compounds like this compound are also significant in the development of photolabile protecting groups. For example, 8-bromo-7-hydroxyquinolinyl (BHQ), a derivative, has been used as a new photolabile protecting group for carboxylic acids, showing greater efficiency than some existing groups and sensitivity to multiphoton-induced photolysis, making it valuable in biological applications (O. Fedoryak & T. M. Dore, 2002).
Antimicrobial Activity
Studies have explored the antimicrobial properties of various derivatives of 3,4-dihydroquinolin-2(1H)-ones. For instance, the synthesis and in vitro antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones have been investigated, demonstrating the potential application of these compounds in developing new antimicrobial agents (Hany M Hassanin & M. Ibrahim, 2012).
Tumor Treatment and Anticancer Research
There is significant interest in 3,4-dihydroquinolin-2(1H)-one derivatives in oncology research. For example, studies have investigated the antitumor activity of compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showing their potential as novel classes of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
特性
IUPAC Name |
7-(3-bromopropoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2,4,8H,1,3,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHZWUWWCMUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652256 | |
| Record name | 7-(3-Bromopropoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70759-01-2 | |
| Record name | 7-(3-Bromopropoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)
amine](/img/structure/B1517589.png)
![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)
amine](/img/structure/B1517593.png)




![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)